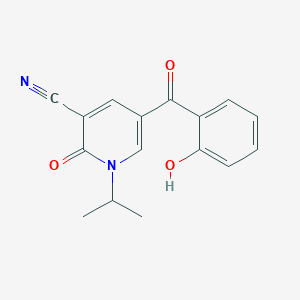

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a hydroxybenzoyl group and a cyano group, making it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxybenzoic acid with propan-2-ylamine, followed by cyclization and subsequent cyano group introduction. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in optimizing the reaction conditions and minimizing by-products.

化学反応の分析

Reactivity at the Nitrile Group

The carbonitrile group (-C≡N) undergoes characteristic nucleophilic substitutions and additions:

a. Hydrolysis

-

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-COOH) or amide (-CONH2). For example:

R C NH2O/H+ or OH−R COOH

Similar reactivity is observed in structurally related dihydropyridine derivatives.

b. Nucleophilic Substitution

-

Reaction with amines or hydrazines forms substituted amidines or hydrazones. For instance:

R C N+NH2R →R C NH NHR

This pathway is exploited in synthesizing fused heterocycles (e.g., triazoles, pyrimidines) .

Transformations Involving the Dihydropyridine Ring

The 1,2-dihydropyridine core is susceptible to oxidation and electrophilic substitution:

a. Oxidation to Pyridine

-

Under oxidative conditions (e.g., Pd/C with K-10 montmorillonite), the dihydropyridine ring aromatizes to pyridine :

DihydropyridineO2catalystPyridine

b. Halogenation

-

Electrophilic bromination occurs at the C-5 position of the dihydropyridine ring under acidic conditions (e.g., Br₂ in acetic acid) :

C16H14N2O3+Br2→C16H13BrN2O3+HBr

Reactions of the Hydroxybenzoyl Moiety

The 2-hydroxybenzoyl group participates in esterification and metal coordination:

a. Esterification

-

The phenolic -OH reacts with acyl chlorides or anhydrides to form esters. For example:

Ar OH+RCOCl→Ar O COR+HCl

This reaction modifies solubility and bioavailability.

b. Chelation with Metal Ions

-

The hydroxyl and carbonyl groups form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), enhancing corrosion inhibition properties in acidic environments .

Cyclization and Heterocycle Formation

Intramolecular reactions yield fused polycyclic systems:

a. Quinazoline Formation

-

Reaction with hydrazine derivatives leads to cyclization, producing quinazoline scaffolds :

C16H14N2O3+NH2NH2→Quinazoline derivative+H2O

b. Pyrazolo-Pyridine Derivatives

-

Interaction with active methylene compounds (e.g., malononitrile) generates pyrazolo[3,4-d]pyridines under thermal conditions .

Theoretical Insights

Quantum chemical calculations (DFT/B3LYP) predict:

-

Electron density at the nitrile carbon facilitates nucleophilic attacks .

-

The hydroxybenzoyl group’s HOMO-LUMO gap correlates with corrosion inhibition efficiency in acidic media .

Challenges and Limitations

科学的研究の応用

Potential Therapeutic Applications

Research indicates that compounds similar to 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile exhibit significant biological activities, including anticancer and antimicrobial properties. The dihydropyridine structure is often associated with calcium channel blocking activity, suggesting potential therapeutic applications in cardiovascular diseases. Preliminary studies suggest that this compound may also show promise in inhibiting certain cancer cell lines, although detailed biological evaluations are necessary to confirm these effects.

Interaction with Biological Targets

Interaction studies involving this compound focus on its binding affinities with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with specific protein targets involved in cancer progression and cellular signaling pathways. Further investigations using techniques like molecular docking and binding assays are essential to elucidate these interactions comprehensively.

Structural Similarity and Diversity

Several compounds share structural similarities with this compound. Some examples include:

- 5-(5-Fluoro-2-hydroxybenzoyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Contains fluorine substituent and Enhanced biological activity due to fluorine.

- 5-(2-Methoxyethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Methoxyethyl group gives it Different solubility and reactivity profiles.

- 5-(2-Hydroxybenzoyl)-1-(thiazol-2-yl)-2-oxo-1,2-dihydropyridine Thiazole ring inclusion leads to potentially different pharmacological properties.

These compounds highlight the diversity within the dihydropyridine class while underscoring the unique functional groups present in this compound that may contribute to its distinctive biological activities and chemical reactivity.

Additional Information

作用機序

The mechanism by which 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with enzymes or receptors, while the cyano group can participate in electron-rich interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical outcomes.

類似化合物との比較

2-Hydroxybenzoic Acid: A simpler compound with a similar hydroxybenzoyl group.

Propan-2-ylamine: A simpler amine that can be used in the synthesis of the target compound.

Pyridine-3-carbonitrile: A pyridine derivative with a cyano group at the 3-position.

Uniqueness: 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile stands out due to its combination of functional groups, which provides it with unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

生物活性

5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a dihydropyridine core, hydroxyl group, and carbonitrile functional group, suggests a variety of biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and case studies.

The molecular formula of this compound is C16H17N2O3. The compound's structure allows it to participate in various chemical reactions that are significant for its biological activity.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity . Research has shown that compounds with similar dihydropyridine structures often have the ability to inhibit cancer cell proliferation. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, although specific results are still pending further investigation.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties . Similar compounds in the dihydropyridine class have shown effectiveness against various bacterial strains. The potential mechanisms include:

- Inhibition of Bacterial Growth : The presence of the hydroxyl and carbonitrile groups may enhance its ability to disrupt bacterial cell walls or interfere with metabolic processes .

While specific mechanisms for this compound remain under investigation, dihydropyridines are generally known to interact with calcium channels. This interaction can affect muscle contraction and blood pressure regulation. The presence of functional groups in this compound may modify these interactions, leading to diverse biological effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

Synthesis Pathways

The synthesis of this compound can be achieved through various organic reactions. These methods allow for efficient production while maintaining structural integrity:

- Condensation Reactions : Involving the reaction of appropriate aldehydes with amines.

- Cyclization : Followed by cyclization steps to form the dihydropyridine core.

特性

IUPAC Name |

5-(2-hydroxybenzoyl)-2-oxo-1-propan-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10(2)18-9-12(7-11(8-17)16(18)21)15(20)13-5-3-4-6-14(13)19/h3-7,9-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVZJBMWJMMRJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=C(C1=O)C#N)C(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。